molecular formula C12H10ClN3O3S B5711950 N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide

N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide

Cat. No. B5711950
M. Wt: 311.74 g/mol
InChI Key: WOAFKJLAODUJHR-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide, commonly known as N-(4-chlorophenylsulfonyl)-3-pyridinecarboxamide (CSPC), is a chemical compound with potential therapeutic applications. CSPC belongs to the class of sulfonylurea compounds, which are known for their hypoglycemic effects. CSPC has been studied extensively for its potential use in the treatment of diabetes, cancer, and inflammation.

Mechanism of Action

The mechanism of action of N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the activation of ATP-sensitive potassium channels in pancreatic beta cells, leading to the stimulation of insulin secretion. In cancer cells, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. In inflammatory cells, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of the NF-κB pathway, leading to the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects in animal models. In diabetic animals, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to reduce blood glucose levels and improve glucose tolerance. In cancer models, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit tumor growth and induce apoptosis. In inflammatory models, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide. In diabetes research, further studies are needed to fully understand the mechanism of action of N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide and its potential use in the treatment of diabetes. In cancer research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide could be further studied for its potential use in combination with other chemotherapy drugs. In inflammation research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide could be further studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-(4-chlorophenylsulfonyl)-3-pyridinecarboxamide (N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide) is a chemical compound with potential therapeutic applications in various fields. N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been extensively studied for its potential use in the treatment of diabetes, cancer, and inflammation, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been studied extensively for its potential therapeutic applications in various fields. In diabetes research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. In cancer research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c13-10-3-5-11(6-4-10)20(17,18)19-16-12(14)9-2-1-7-15-8-9/h1-8H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAFKJLAODUJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OS(=O)(=O)C2=CC=C(C=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-3-carboximidamide

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